4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 2. The substituents include a 2-bromobenzylidene hydrazinyl group at position 4 and a 4-ethoxyphenyl group at position 3. The 2-bromo substituent introduces steric bulk and electron-withdrawing effects, while the 4-ethoxyphenyl group contributes electron-donating properties, influencing solubility and molecular interactions . Such compounds are typically synthesized via Schiff base formation between 4-amino-5-aryl-1,2,4-triazole-3-thiols and aromatic aldehydes under acidic conditions, as described in multiple protocols .
Properties
CAS No. |
624724-83-0 |
|---|---|
Molecular Formula |
C17H16BrN5OS |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
BBXUTNYMIQVWES-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A one-pot synthesis begins with 4-ethoxyphenyl isothiocyanate and hydrazine hydrate, reacting under reflux in ethanol to form 5-(4-ethoxyphenyl)-1,2,4-triazole-3-thiol. Critical parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 80–85°C | +15% vs. 60°C |
| Reaction Time | 6 hr | -20% at 4 hr |
| Solvent | Anhydrous Ethanol | +12% vs. MeOH |
Mechanistic Insight : Nucleophilic attack by hydrazine at the thiocyanate carbon initiates cyclization, with ethanol facilitating proton transfer during triazole ring closure.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 45 minutes while maintaining yields at 78–82%. Comparative studies show:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 6 hr | 75 | 92.4 |
| Microwave | 45 min | 81 | 95.8 |
This approach minimizes thermal decomposition of the ethoxyphenyl moiety, preserving functional group integrity.
Introduction of the hydrazinyl group at position 4 proceeds via nucleophilic substitution or condensation:
Chloroacetate Intermediate Route
-
Ethyl chloroacetate reacts with triazole-thiol in DMF/TEA (1:1.2 molar ratio) at 0–5°C to form ethyl 2-[(5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetate.
-
Hydrazinolysis with 85% hydrazine hydrate in i-PrOH (60°C, 3 hr) yields 2-[(5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (94% yield).
Key Characterization Data :
-
IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O)
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.34–6.89 (m, 4H, Ar-H), 4.02 (q, J=6.8 Hz, 2H, OCH₂), 1.35 (t, J=6.8 Hz, 3H, CH₃).
Schiff Base Condensation with 2-Bromobenzaldehyde
The final step involves condensation of the hydrazide intermediate with 2-bromobenzaldehyde under varied conditions:
Acid-Catalyzed Condensation
Refluxing equimolar quantities in methanol with 0.5% acetic acid for 8 hr achieves 86% yield. Kinetic studies reveal:
| Catalyst | Time (hr) | Yield (%) |
|---|---|---|
| None | 24 | 42 |
| AcOH (0.5%) | 8 | 86 |
| p-TsOH (0.1 M) | 6 | 88 |
Crystallographic Evidence : Single-crystal X-ray analysis confirms the (E)-configuration of the benzylidene group, with dihedral angles of 12.3° between triazole and benzene planes.
Solvent Screening for Optimization
Polar aprotic solvents enhance reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| MeOH | 32.7 | 86 | 98.2 |
| DMF | 36.7 | 91 | 97.8 |
| THF | 7.5 | 63 | 95.1 |
DMF increases yield but necessitates rigorous purification to remove solvent traces.
Purification and Analytical Characterization
Final product purification employs sequential recrystallization from ethanol/water (3:1 v/v), yielding 98% purity by HPLC. Critical analytical data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomp.) | DSC |
| Molecular Weight | 418.3 g/mol | HRMS (ESI+) |
| λmax (UV-Vis) | 274 nm (ε = 1.2×10⁴ L/mol·cm) | MeOH, 25°C |
| HPLC Retention Time | 6.78 min | C18, 60% MeOH/H₂O |
¹³C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=S), 159.4 (C=N), 132.1–114.3 (Ar-C), 63.5 (OCH₂), 14.7 (CH₃).
Comparative Evaluation of Synthetic Routes
| Metric | Route A (Stepwise) | Route B (One-Pot) |
|---|---|---|
| Total Yield | 67% | 58% |
| Purity | 98.2% | 94.7% |
| Process Time | 18 hr | 14 hr |
| E-Factor | 32.1 | 41.6 |
Route A provides superior purity for pharmaceutical applications, while Route B offers faster production for bulk chemical needs.
Challenges and Mitigation Strategies
-
Hydrazine Byproduct Formation :
-
Bromine Loss During Condensation :
-
Polymorphism in Crystallization :
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, benzyl derivatives, and various substituted triazole compounds. These products can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and bromobenzylidene group play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in the benzylidene substituent at position 4 and the aryl group at position 5. These variations significantly impact biological activity, physicochemical properties, and applications:
Substituent Analysis :
- Bromine vs. Methoxy/Trifluoromethyl : Bromine enhances lipophilicity and may improve membrane permeability, while methoxy or trifluoromethyl groups modulate electronic effects (electron-donating vs. withdrawing) .
- 4-Ethoxyphenyl vs. 4-Nitrophenyl : The ethoxy group increases solubility via polar interactions, whereas nitro groups enhance redox activity, relevant to antioxidant applications .
Biological Activity
The compound 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 624724-83-0) is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. This article explores the biological activity of this specific triazole derivative, supported by various studies and data.
Structural Overview
The molecular formula of the compound is C17H16BrN5OS, with a molecular weight of approximately 418.3 g/mol. The structure includes a triazole ring which is known for its ability to form hydrogen bonds and interact with various biological targets.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain triazole derivatives against various bacterial strains. The compound was evaluated for its antimicrobial activity using serial dilution methods against both gram-positive and gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Salmonella typhi | 32 µg/mL |
These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
Antiproliferative Activity
The antiproliferative effects of the compound were assessed through in vitro studies on cancer cell lines. A study involving various triazole derivatives reported that compounds with similar structures exhibited cytotoxic effects against colorectal cancer cell lines (HT-29). The IC50 values for these compounds were typically in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | HT-29 (Colorectal Cancer) | 15 µM |
This suggests that the compound could serve as a lead in developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been investigated. In vitro assays demonstrated that certain compounds could inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. The compound's structure may allow it to interact effectively with these enzymes.
Case Studies
Several studies have explored the biological activities of similar triazole derivatives:
- Study on Antimicrobial Properties : A research conducted at Zaporizhzhia State Medical University evaluated numerous triazole derivatives for their antimicrobial and antifungal activities. It was found that modifications in the triazole scaffold significantly influenced their efficacy against various pathogens .
- Antiproliferative Evaluation : A study published in Frontiers in Chemistry discussed a series of S-substituted triazoles and their effects on cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis in tumor cells .
Q & A
Q. Example Reaction Conditions Table :
| Precursor | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-amino-triazole-3-thiol derivative | 2-bromobenzaldehyde | Ethanol | Acetic acid | 4–6 | 70–85* |
*Yields based on analogous syntheses in triazole-thiol derivatives .
Basic: How is the compound structurally characterized?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- 1H/13C NMR : Confirm hydrazine bridge formation (δ ~10–12 ppm for NH protons) and aromatic substitution patterns .
- IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : HR-MS to verify molecular ion peaks (e.g., [M+H]+) .
- X-ray Crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., thione vs. thiol) .
Basic: What in vitro assays evaluate its biological activity?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Screen against targets like SARS-CoV-2 helicase using fluorescence-based assays .
Advanced: How do substituents on the benzylidene group affect bioactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups. Assess changes in MICs or IC50 values .
- Mechanistic Insight : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronic properties (HOMO-LUMO gaps) with antimicrobial potency .
Q. Example SAR Table :
| Substituent (R) | MIC (μg/mL) S. aureus | IC50 (μM) HeLa |
|---|---|---|
| -Br (target) | 8.5 | 12.3 |
| -Cl | 6.2 | 9.8 |
| -OCH3 | 15.7 | 22.1 |
Data adapted from triazole derivatives in .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., inoculum size, incubation time) across labs .
- Solubility Checks : Use DMSO/water mixtures to ensure compound dissolution and avoid false negatives .
- Structural Reanalysis : Confirm batch purity via HPLC and compare NMR data with literature .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to viral helicases (e.g., PDB ID: 5WWP). Prioritize compounds with strong hydrogen bonds to catalytic residues (e.g., Lys/Arg) .
- DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. Example Docking Results :
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Target compound | -9.2 | Lys320, Asp328 |
| Reference inhibitor | -8.7 | Lys320, Glu335 |
Advanced: How to optimize reaction yields and purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
